molecular formula C13H28N2O B12744275 2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine CAS No. 113750-11-1

2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine

Cat. No.: B12744275
CAS No.: 113750-11-1
M. Wt: 228.37 g/mol
InChI Key: VGHUILWKKACKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a diethylaminoethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can interact with biological targets through hydrogen bonding or ionic interactions, leading to modulation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.

    2-(Diethylamino)ethanol: Lacks the piperidine ring, making it less structurally complex.

    N,N-Diethylcysteamine: Contains a thiol group instead of an ethoxy group.

Uniqueness

2-((2-(Diethylamino)ethoxy)methyl)-1-methylpiperidine is unique due to the combination of the piperidine ring and the diethylaminoethoxy group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

CAS No.

113750-11-1

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N,N-diethyl-2-[(1-methylpiperidin-2-yl)methoxy]ethanamine

InChI

InChI=1S/C13H28N2O/c1-4-15(5-2)10-11-16-12-13-8-6-7-9-14(13)3/h13H,4-12H2,1-3H3

InChI Key

VGHUILWKKACKKA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCC1CCCCN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.